5-Bromo-4-chloro-6-phenylpyrimidin-2-amine
Overview
Description
5-Bromo-4-chloro-6-phenylpyrimidin-2-amine is a heterocyclic aromatic compound with the molecular formula C10H7BrClN3 It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and pyrimidine derivatives.
Bromination and Chlorination: The introduction of bromine and chlorine atoms is achieved through electrophilic aromatic substitution reactions. Bromine and chlorine sources, such as bromine and thionyl chloride, are used under controlled conditions.
Cyclization: The cyclization step involves the formation of the pyrimidine ring. This is typically achieved through condensation reactions using reagents like ammonium acetate or formamide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substituted Derivatives: Various substituted derivatives can be formed by replacing the bromine and chlorine atoms with different functional groups.
Oxidized and Reduced Products: The compound can be converted into its oxidized or reduced forms, depending on the reagents and conditions used.
Scientific Research Applications
5-Bromo-4-chloro-6-phenylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and other biological processes.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-chloropyridin-2-amine: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
4-Amino-5-bromo-2-chloropyrimidine: This compound is closely related and differs by the presence of an amino group at the 4-position.
Uniqueness
5-Bromo-4-chloro-6-phenylpyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on the pyrimidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-bromo-4-chloro-6-phenylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN3/c11-7-8(6-4-2-1-3-5-6)14-10(13)15-9(7)12/h1-5H,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPECLXUICXOZRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559508 | |
Record name | 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106791-93-9 | |
Record name | 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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